3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(2-methoxyphenyl)methyl]propanamide 3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(2-methoxyphenyl)methyl]propanamide
Brand Name: Vulcanchem
CAS No.: 1040668-35-6
VCID: VC11977305
InChI: InChI=1S/C21H21ClN4O3S/c1-29-18-8-3-2-5-14(18)12-23-19(27)10-9-17-13-30-21(25-17)26-20(28)24-16-7-4-6-15(22)11-16/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)(H2,24,25,26,28)
SMILES: COC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C21H21ClN4O3S
Molecular Weight: 444.9 g/mol

3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(2-methoxyphenyl)methyl]propanamide

CAS No.: 1040668-35-6

Cat. No.: VC11977305

Molecular Formula: C21H21ClN4O3S

Molecular Weight: 444.9 g/mol

* For research use only. Not for human or veterinary use.

3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(2-methoxyphenyl)methyl]propanamide - 1040668-35-6

Specification

CAS No. 1040668-35-6
Molecular Formula C21H21ClN4O3S
Molecular Weight 444.9 g/mol
IUPAC Name 3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]propanamide
Standard InChI InChI=1S/C21H21ClN4O3S/c1-29-18-8-3-2-5-14(18)12-23-19(27)10-9-17-13-30-21(25-17)26-20(28)24-16-7-4-6-15(22)11-16/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)(H2,24,25,26,28)
Standard InChI Key ZQOBEPVYQAKZQI-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Canonical SMILES COC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

The compound is identified by the systematic IUPAC name 3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]propanamide and possesses the molecular formula C₂₁H₂₁ClN₄O₃S. Key physicochemical properties include:

PropertyValue
Molecular Weight444.9 g/mol
CAS Number1040668-35-6
SMILES NotationCOC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
InChI KeyZQOBEPVYQAKZQI-UHFFFAOYSA-N

The structure integrates a 1,3-thiazole core substituted with a carbamoylurea moiety linked to a 3-chlorophenyl group, while the propanamide side chain is functionalized with a 2-methoxybenzyl group.

Functional Groups and Reactivity

Critical functional groups include:

  • Thiazole ring: Imparts aromaticity and potential for π-π interactions with biological targets.

  • Carbamoylurea linkage: Enhances hydrogen-bonding capacity and stability.

  • Chlorophenyl and methoxybenzyl groups: Contribute to lipophilicity and influence pharmacokinetic properties .

The presence of the thiazole ring and carbamide groups suggests reactivity toward electrophilic substitution and nucleophilic acyl substitution, respectively .

Synthesis and Characterization

Analytical Characterization

Standard techniques for structural confirmation include:

  • Nuclear Magnetic Resonance (NMR): To resolve aromatic protons (δ 6.8–8.0 ppm) and methylene groups (δ 2.5–4.0 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 445.10 (M+H⁺).

  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (thiazole C=N) .

ActivityMechanismExample Compounds
AntimicrobialDisruption of bacterial cell wall synthesisN-(4-chlorophenyl)-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propanamide
AnticancerInhibition of DNAJA1-mutp53 interactionsA11 (propanamide derivative)
Enzyme InhibitionTargeting proteases or kinasesEthyl thiazolo-pyrimidine derivatives

The 3-chlorophenyl group may enhance binding to hydrophobic enzyme pockets, while the methoxybenzyl moiety could improve blood-brain barrier permeability.

Molecular Docking Insights

Computational studies on analogous compounds predict strong interactions with:

  • Protease enzymes: Hydrogen bonding with catalytic residues (e.g., serine proteases).

  • Kinase domains: π-stacking with ATP-binding site aromatic residues .
    A hypothetical docking model for this compound suggests a binding affinity (Kd) in the low micromolar range for targets like EGFR kinase.

Future Directions and Applications

Research Priorities

  • Synthetic Optimization: Development of greener solvents (e.g., ethanol/water mixtures) to improve yield and sustainability .

  • In Vivo Studies: Evaluation of antitumor efficacy in xenograft models.

  • Structural Analog Synthesis: Exploration of fluorinated or sulfonated derivatives to enhance solubility.

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